4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide
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Overview
Description
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide typically involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone under acidic or basic conditions. The reaction is followed by cyclization and oxidation steps to form the desired pyrazolone structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include 4-chlorophenylhydrazine, diketones, and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for drug discovery and development.
Medicine
Medicinally, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar therapeutic effects.
Industry
In industry, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrazol-4-one, 3-(4-methylphenyl)-5-(1-methylethyl)-, 1,2-dioxide
- 4H-Pyrazol-4-one, 3-(4-bromophenyl)-5-(1-methylethyl)-, 1,2-dioxide
- 4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide
Uniqueness
The uniqueness of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group may enhance its reactivity and interaction with biological targets compared to other similar compounds.
Properties
CAS No. |
61572-52-9 |
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Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2-dioxido-5-propan-2-ylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C12H11ClN2O3/c1-7(2)10-12(16)11(15(18)14(10)17)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
GXXWFEFYTMRQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[N+]([N+](=C(C1=O)C2=CC=C(C=C2)Cl)[O-])[O-] |
Origin of Product |
United States |
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